Cas no 33901-46-1 ((4-Nitrophenoxy)acetonitrile)

(4-Nitrophenoxy)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenoxyacetonitrile
- (4-Nitrophenoxy)acetonitrile
- 2-(4-nitrophenoxy)Acetonitrile
- 2-(4-nitrophenoxy)ethanenitrile
- 4-cyanomethyleneoxynitrobenzene
- O-cyanomethyl-4-nitrophenol
- p-nitrophenoxyacetonitrile
- AKOS005171788
- SR-01000630829-1
- HFRYXZNUOFIXGS-UHFFFAOYSA-
- AC-8457
- A821992
- E83871
- FT-0619250
- DTXSID40187526
- MFCD00068120
- Oprea1_146423
- 33901-46-1
- InChI=1/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
- CCG-40703
- CS-0358753
- SCHEMBL2061312
- DB-048524
- STK505547
-
- MDL: MFCD00068120
- インチ: InChI=1S/C8H6N2O3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2
- InChIKey: HFRYXZNUOFIXGS-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OCC#N)[N+](=O)[O-]
- BRN: 2557915
計算された属性
- せいみつぶんしりょう: 178.03800
- どういたいしつりょう: 178.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 78.8A^2
じっけんとくせい
- 色と性状: グレイイエローまたはライトブラウン結晶粉末
- 密度みつど: 1.317
- ゆうかいてん: 74-76°C
- ふってん: 363.9°Cat760mmHg
- フラッシュポイント: 173.9°C
- 屈折率: 1.564
- PSA: 78.84000
- LogP: 2.02038
- ようかいせい: 水に溶けない
(4-Nitrophenoxy)acetonitrile セキュリティ情報
- 危険物輸送番号:3276
- 危険カテゴリコード: 20/22
- セキュリティの説明: S22-S36/37/39
- リスク用語:R20/22
- セキュリティ用語:6.1
- 包装等級:III
- 危険レベル:6.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1
(4-Nitrophenoxy)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3243048-1g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 1g |
RMB 154.40 | 2025-02-20 | |
Cooke Chemical | BD3243048-25g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 25g |
RMB 1888.00 | 2025-02-20 | |
Ambeed | A780241-25g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 25g |
$315.0 | 2025-02-21 | |
1PlusChem | 1P003MCF-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 5g |
$72.00 | 2024-05-05 | |
A2B Chem LLC | AB68127-1g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 1g |
$17.00 | 2024-04-20 | |
eNovation Chemicals LLC | D764975-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 97% | 5g |
$155 | 2025-02-24 | |
eNovation Chemicals LLC | D764975-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 97% | 5g |
$155 | 2025-02-26 | |
Ambeed | A780241-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 5g |
$90.0 | 2025-02-21 | |
eNovation Chemicals LLC | D764975-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 97% | 5g |
$145 | 2024-06-07 | |
Cooke Chemical | BD3243048-5g |
2-(4-Nitrophenoxy)acetonitrile |
33901-46-1 | 95% | 5g |
RMB 540.00 | 2025-02-20 |
(4-Nitrophenoxy)acetonitrile 関連文献
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Nithya Murugesh,Jebiti Haribabu,Krishnamoorthy Arumugam,Chandrasekar Balachandran,Rajagopal Swaathy,Shin Aoki,Anandaram Sreekanth,Ramasamy Karvembu,Seenuvasan Vedachalam New J. Chem. 2019 43 13509
(4-Nitrophenoxy)acetonitrileに関する追加情報
Introduction to (4-Nitrophenoxy)acetonitrile (CAS No. 33901-46-1)
(4-Nitrophenoxy)acetonitrile, with the chemical formula C₈H₆NO₃, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 33901-46-1, has garnered considerable attention due to its versatile applications in the development of agrochemicals and medicinal agents. The presence of both a nitro group and a phenoxyacetonitrile moiety imparts unique reactivity, making it a valuable building block for further chemical modifications.
The structural features of (4-Nitrophenoxy)acetonitrile contribute to its utility in synthetic chemistry. The nitro group, a well-known electrophile, facilitates various nucleophilic substitution reactions, while the phenoxyacetonitrile part provides a reactive site for further functionalization. These characteristics have been exploited in recent studies to develop novel compounds with potential biological activity.
In recent years, (4-Nitrophenoxy)acetonitrile has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to create derivatives with antimicrobial properties. The nitro group can be reduced to an amine, which can then be further modified to introduce additional pharmacophores. Such modifications have led to the discovery of new agents with enhanced efficacy against resistant bacterial strains.
Moreover, the phenoxyacetonitrile moiety in (4-Nitrophenoxy)acetonitrile allows for the introduction of various functional groups through nucleophilic addition reactions. This flexibility has been leveraged in the synthesis of herbicides and fungicides, where specific substitutions can tailor the biological activity of the final product. Recent studies have demonstrated its role in developing environmentally friendly agrochemicals that exhibit high selectivity towards target organisms while minimizing ecological impact.
The pharmaceutical industry has also benefited from the reactivity of (4-Nitrophenoxy)acetonitrile. Researchers have employed this compound in the synthesis of intermediates for antiviral and anticancer drugs. The ability to modify both the nitro and phenoxy groups allows for the creation of molecules with precise targeting capabilities. For example, recent work has shown that derivatives of (4-Nitrophenoxy)acetonitrile can inhibit specific enzymes involved in viral replication, offering a promising avenue for novel antiviral therapies.
One notable application of (4-Nitrophenoxy)acetonitrile is in the development of liquid crystals and display materials. The rigid aromatic structure and electron-withdrawing nature of the nitro group contribute to its suitability for these applications. Researchers have synthesized polymers incorporating this unit to enhance thermal stability and optical properties, leading to advancements in electronic displays and optical sensors.
From a synthetic chemistry perspective, (4-Nitrophenoxy)acetonitrile serves as a versatile intermediate for constructing complex molecules. Its reactivity allows for diverse transformations, including condensation reactions, cross-coupling reactions, and cyclization processes. These reactions are fundamental to constructing heterocyclic compounds, which are prevalent in many biologically active molecules.
The environmental impact of using (4-Nitrophenoxy)acetonitrile has also been studied extensively. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Recent innovations in catalytic processes have enabled more efficient production methods, aligning with global sustainability goals.
In conclusion, (4-Nitrophenoxy)acetonitrile (CAS No. 33901-46-1) is a multifunctional compound with broad applications across multiple industries. Its unique structural features make it an invaluable tool in organic synthesis, pharmaceutical development, agrochemical production, and material science. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.
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